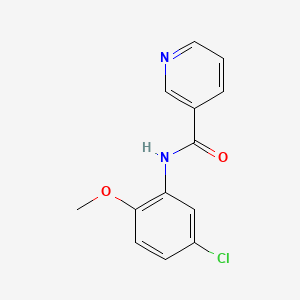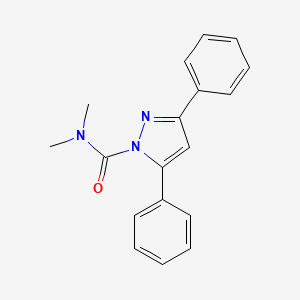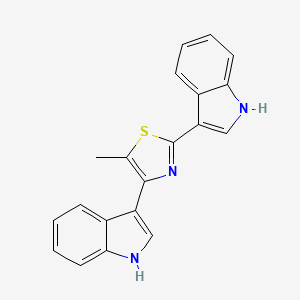![molecular formula C18H24N4O3 B5631530 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5631530.png)
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine, also known as TBP, is a compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas. TBP is a synthetic compound that is primarily used in laboratory experiments, and its mechanism of action and physiological effects have been the focus of several studies.
作用機序
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine acts as an agonist for the 5-HT1A receptor, which means that it activates the receptor and produces a response. The activation of the 5-HT1A receptor by 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. This, in turn, leads to the activation of potassium channels and the hyperpolarization of the cell membrane. The hyperpolarization of the cell membrane leads to the inhibition of neuronal firing and the reduction of neurotransmitter release.
Biochemical and Physiological Effects:
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. These effects are thought to be mediated by the activation of the 5-HT1A receptor and the subsequent modulation of neurotransmitter release. 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine also has some limitations, including its limited solubility in aqueous solutions and its potential to interact with other receptors and enzymes.
将来の方向性
There are several future directions for research on 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine. One area of interest is the development of 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine analogs with improved pharmacological properties. Another area of interest is the investigation of the role of the 5-HT1A receptor in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, the potential use of 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine as a therapeutic agent for these disorders warrants further investigation.
合成法
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine is synthesized by the reaction of 2,4,5-trimethoxybenzaldehyde with piperazine and 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine is typically around 60-70%, and the compound can be purified by recrystallization.
科学的研究の応用
2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been used in scientific research mainly as a ligand for the serotonin 5-HT1A receptor. The 5-HT1A receptor is a G protein-coupled receptor that is involved in the regulation of mood, anxiety, and stress. 2-[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine has been shown to have high affinity and selectivity for the 5-HT1A receptor, making it a useful tool for studying the receptor's function.
特性
IUPAC Name |
2-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-23-15-12-17(25-3)16(24-2)11-14(15)13-21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFWUGWVZRZJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=NC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methoxypiperidin-1-yl)sulfonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631451.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631453.png)

![2-methyl-5-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5631464.png)


![9-(1-pyrrolidinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631487.png)
![4-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5631489.png)
![(4-methyl-5-{1-[3-(5-methyl-2-furyl)butyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5631494.png)
![(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631502.png)

![3-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5631524.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5631537.png)